



Ercc1-xpf-IN-2 dosage and administration in vivo models

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Compound of Interest		
Compound Name:	Ercc1-xpf-IN-2	
Cat. No.:	B6747400	Get Quote

An in-depth analysis of scientific literature and public databases did not yield specific information on a compound designated "Ercc1-xpf-IN-2." This suggests that the compound may be proprietary, in early-stage development and not yet publicly disclosed, or an internal designation. However, to fulfill the request for detailed application notes and protocols for an Ercc1-XPF inhibitor in in vivo models, this document provides a comprehensive overview based on the publicly available data for NSC16168, a known and specific inhibitor of the ERCC1-XPF endonuclease.

Application Notes for NSC16168, an ERCC1-XPF Inhibitor

Introduction

The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a structure-specific endonuclease that plays a critical role in multiple DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink (ICL) repair.[1][2] These pathways are crucial for repairing DNA damage induced by platinum-based chemotherapies such as cisplatin.[1][2] High expression levels of ERCC1 have been associated with resistance to these therapies in various cancers.[3] Therefore, inhibiting the ERCC1-XPF endonuclease activity presents a promising strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents.[1][3]



Methodological & Application

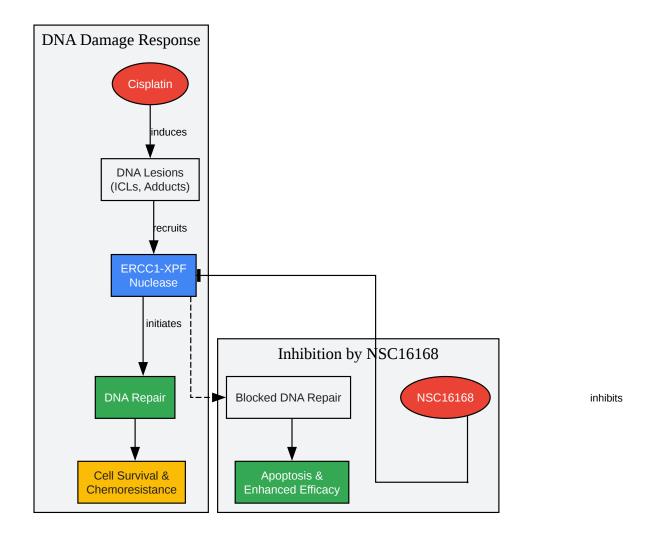
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NSC16168 is a small molecule inhibitor that specifically targets the endonuclease activity of the ERCC1-XPF heterodimer with an IC50 of 0.42 µM.[4] By inhibiting this complex, NSC16168 blocks the repair of DNA lesions, thereby sensitizing cancer cells to the cytotoxic effects of drugs like cisplatin.[2][4][5] Preclinical studies have demonstrated that NSC16168 can potentiate the antitumor activity of cisplatin in both in vitro and in vivo models.[2][4][5]

Mechanism of Action

NSC16168 functions by directly inhibiting the nuclease activity of the ERCC1-XPF complex. This inhibition prevents the incision of damaged DNA, a critical step in the NER and ICL repair pathways. The accumulation of unrepaired DNA lesions, particularly those induced by platinum-based drugs, leads to increased cytotoxicity and apoptotic cell death in cancer cells.





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Figure 1: Simplified signaling pathway of ERCC1-XPF inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for NSC16168 from preclinical studies.



Parameter	Value	Reference
Target	ERCC1-XPF Endonuclease	[4]
IC50	0.42 μΜ	[4]

Table 1: In Vitro Activity of NSC16168.

Animal Model	Cell Line	Dosage	Administra tion Route	Dosing Schedule	Observed Effect	Reference
Mouse Xenograft	H460 (Non-small cell lung cancer)	20 mg/kg	Intraperiton eal (IP)	Twice daily for 10 days	Potentiated cisplatin antitumor activity. Minimal to no toxicity observed with NSC16168 alone.	[4]

Table 2: In Vivo Administration and Efficacy of NSC16168.

Protocols

In Vivo Xenograft Study Protocol

This protocol is based on the methodology described for testing the efficacy of NSC16168 in combination with cisplatin in a lung cancer xenograft model.[4]

- 1. Animal Model and Cell Line
- Animal: Athymic nude mice (or other suitable immunodeficient strain), 6-8 weeks old.
- Cell Line: H460 human non-small cell lung cancer cells.
- 2. Tumor Cell Implantation



- Culture H460 cells under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 2.5 x 107 cells/mL.
- Subcutaneously inject 2.5 x 106 cells (100 μL) into the right flank of each mouse.
- Monitor tumor growth regularly using calipers.
- 3. Animal Grouping and Treatment
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
 - Vehicle control
 - NSC16168 alone
 - Cisplatin alone
 - NSC16168 + Cisplatin
- NSC16168 Formulation and Administration:
 - A possible formulation for in vivo use could involve solvents like DMSO and PEG300.[6]
 For example, a stock solution can be prepared in DMSO and then diluted with a vehicle such as a mix of PEG300, Tween 80, and saline.[6]
 - Administer NSC16168 at a dose of 20 mg/kg via intraperitoneal (IP) injection.[4]
 - The dosing schedule is twice daily for 10 consecutive days.[4]
- Cisplatin Administration:
 - Administer cisplatin at a clinically relevant dose for the mouse model (e.g., determined from literature or preliminary studies) via an appropriate route (e.g., IP injection).

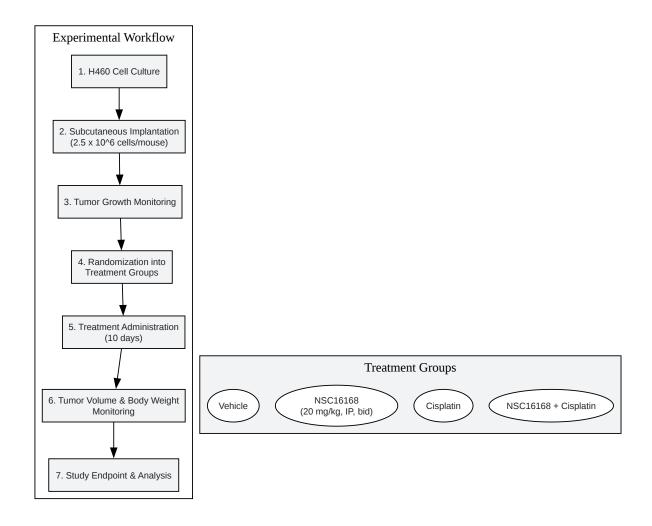






- The timing of cisplatin administration should be coordinated with the NSC16168 treatment to maximize the synergistic effect.
- 4. Monitoring and Endpoint
- Monitor tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
- Observe the animals for any signs of toxicity or distress.[4]
- The study endpoint can be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).





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Figure 2: In vivo xenograft study workflow.



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